REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:13]([O:15]C)=[O:14])=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.O.[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[CH3:1][O:2][C:3]1[C:4]([C:13]([OH:15])=[O:14])=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|
|
Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC2=CC=CC=C2C1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
33.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at the reflux temp
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temp.
|
Type
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EXTRACTION
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Details
|
The resulting solution was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
WASH
|
Details
|
then washed several times with hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |